molecular formula C17H12 B1203753 1-Methylpyrene CAS No. 2381-21-7

1-Methylpyrene

Cat. No. B1203753
CAS RN: 2381-21-7
M. Wt: 216.28 g/mol
InChI Key: KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Description

1-Methylpyrene (1-MP) is a polycyclic aromatic hydrocarbon (PAH) that is a common product of incomplete combustion of fossil fuels, wood, diesel oils, and gasoline fuels . It is also found in tobacco smoke . It is a pervasive environmental pollutant and a carcinogen in rodents .


Synthesis Analysis

1-Methylpyrene is a ubiquitous product of incomplete combustion . It is also synthesized through a double or quadruple benzannulation reaction of alkynes promoted by Brønsted acid .


Molecular Structure Analysis

1-Methylpyrene has a molecular formula of C17H12 . Its average mass is 216.277 Da and its monoisotopic mass is 216.093903 Da .


Chemical Reactions Analysis

The rate constant for the vapor-phase reaction of 1-methylpyrene with photochemically-produced hydroxyl radicals has been estimated as 1.3X10-10 cu cm/molecule-sec at 25 °C . It can react exothermically with bases and with diazo compounds .


Physical And Chemical Properties Analysis

1-Methylpyrene is a solid substance . It has a molecular weight of 216.28 g/mol . It is insoluble in water .

Scientific Research Applications

Environmental Toxicology

1-Methylpyrene is recognized as a common environmental pollutant, found in cigarette smoke, vehicle emissions, and barbecued foods. It’s a rodent carcinogen that primarily targets the liver. The genotoxicity of 1-Methylpyrene is dependent on metabolic activation by cytochromes P450 and sulfotransferases .

Genotoxicity Studies

In human hepatoma cell lines, 1-Methylpyrene has been studied for its ability to induce micronuclei, which are indicative of chromosomal damage. This compound, after metabolic activation, can lead to gene mutations and the formation of micronuclei in mammalian cells .

Carcinogenicity Research

The carcinogenic potential of 1-Methylpyrene is an area of active research. It has been shown to induce liver cancer in rodents, and its genotoxic effects are believed to be a result of a two-step metabolic activation process .

Analytical Chemistry

1-Methylpyrene is used as a standard in analytical chemistry for the identification and quantification of polycyclic aromatic hydrocarbons (PAHs) in various samples. Its physical and chemical properties are well-documented, making it a useful compound for comparative studies .

Chemical Property Analysis

The National Institute of Standards and Technology (NIST) provides detailed information on the chemical structure and properties of 1-Methylpyrene, which is essential for researchers studying its behavior and interactions with other substances .

Fluorescence Studies

Due to its fluorescent properties, 1-Methylpyrene is suitable for use in fluorescence studies. It can be used to track the presence of PAHs in environmental samples and biological systems .

Mechanism of Action

1-Methylpyrene is a common environmental pollutant and a rodent carcinogen . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed explanation:

Target of Action

The primary targets of 1-Methylpyrene are various cytochrome P450 (CYP) and sulfotransferase (SULT) enzymes . These enzymes play a crucial role in the metabolic activation of 1-Methylpyrene, which is necessary for its mutagenic activity .

Mode of Action

1-Methylpyrene’s mode of action is dependent on sequential activation by its primary targets, the CYP and SULT enzymes . The first step involves the hydroxylation of the methyl group by various CYP enzymes, leading to the production of 1-hydroxymethylpyrene (1-HMP) . This is followed by sulfo-conjugation on the hydroxyl group, catalyzed by SULT enzymes . This process gives rise to the generation of 1-sulfoxymethylpyrene (1-SMP), a highly electrophilic, direct-acting mutagen and carcinogen .

Biochemical Pathways

The biochemical pathways affected by 1-Methylpyrene involve the metabolic activation of the compound by CYP and SULT enzymes . This leads to the formation of 1-SMP, which can induce gene mutations and micronuclei in mammalian cells . The type of micronuclei formed, entire chromosomes or fragments, is dependent on the concentration and exposure duration of 1-Methylpyrene .

Pharmacokinetics

Its metabolic activation by cyp and sult enzymes suggests that it undergoes significant biotransformation in the body

Result of Action

The result of 1-Methylpyrene’s action is the induction of gene mutations and micronuclei in mammalian cells . At low concentrations, the micronuclei induced are unexceptionally centromere-positive . At higher concentrations following a short-exposure/long-recovery regime, 1-methylpyrene can cause mitotic arrest and spindle aberrations .

Action Environment

1-Methylpyrene is a ubiquitous environmental pollutant, found in cigarette smoke, vehicle emissions, smoked or barbecued foods, and spills of crude oil . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other pollutants could potentially affect the metabolic activation of 1-Methylpyrene, thereby influencing its mutagenic activity .

Safety and Hazards

1-Methylpyrene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is probably combustible . When heated to decomposition, it emits acrid smoke and fumes .

properties

IUPAC Name

1-methylpyrene
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InChI

InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3
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InChI Key

KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4
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Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID0025654
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Molecular Weight

216.28 g/mol
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Physical Description

Plates (in ethanol) or brown-green powder. (NTP, 1992), Brown-green solid; [CAMEO] Off-white crystalline solid; [MSDSonline]
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Boiling Point

770 °F at 760 mmHg (NTP, 1992), 410 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in DMSO, acetonitrile and chloroform
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Density

1.213 g/cu cm
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Vapor Pressure

0.00000175 [mmHg]
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Color/Form

Plates (in ethanol) or brown-green powder

CAS RN

2381-21-7, 27577-90-8
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Melting Point

158 to 160 °F (NTP, 1992), 74 °C
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Synthesis routes and methods

Procedure details

A mixed solution of 7 g of 1-bromopyrene, 6 g of trimethylboroxin, 12 g of cesium carbonate, 2 g of PdCl2(dppf).CH2Cl2, 80 ml of dimethylformamide and 8 ml of distilled water was heated and stirred under a nitrogen gas stream at 80° C. for 7 hours. The solution was cooled to room temperature and 50 ml of water was poured into the solution, followed by filtration. The resulting solid was purified by silica gel column chromatography and then vacuum-dried to obtain 4.4 g of 1-methylpyrene.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Methylpyrene?

A1: The molecular formula of 1-Methylpyrene is C17H12, and its molecular weight is 216.28 g/mol.

Q2: Does the structure of 1-Methylpyrene influence its fluorescence properties?

A2: Yes, the presence of the methyl group in 1-Methylpyrene slightly alters its fluorescence properties compared to the parent compound, pyrene. []

Q3: How does the addition of nitromethane affect the fluorescence of 1-Methylpyrene?

A3: Nitromethane selectively quenches the fluorescence emission of 1-Methylpyrene, likely through an electron transfer mechanism. This effect has been observed in various solvents like acetonitrile and toluene-acetonitrile mixtures. [, ]

Q4: How is 1-Methylpyrene metabolized in living organisms?

A4: 1-Methylpyrene undergoes metabolic activation primarily in the liver through benzylic hydroxylation, forming 1-hydroxymethylpyrene (1-HMP). [, , ]

Q5: What is the role of sulfotransferases (SULTs) in the metabolic activation of 1-Methylpyrene?

A5: SULT enzymes, particularly Sult1a1 in the liver and Sult1d1 in the kidney, catalyze the transformation of 1-HMP into 1-sulfooxymethylpyrene (1-SMP). [] Interestingly, even SULT forms previously considered "orphan," such as Sult2a3 and Sult5a1, have shown some ability to activate 1-HMP in the his- Salmonella typhimurium reversion test. []

Q6: What makes 1-sulfooxymethylpyrene (1-SMP) relevant in the context of 1-Methylpyrene metabolism?

A6: 1-SMP is a highly reactive and mutagenic metabolite that can form DNA adducts, potentially leading to mutations and contributing to the carcinogenicity of 1-Methylpyrene. [, , , ]

Q7: Which DNA adduct is predominantly formed by 1-sulfooxymethylpyrene?

A7: 1-SMP preferentially forms N2-(1-methylpyrenyl)-2'-deoxyguanosine (MP-dGuo) adducts in DNA. [, ]

Q8: Can organic anion transporters (OATs) influence the toxicity of 1-SMP?

A8: Yes, studies indicate that OATs, particularly hOAT1 and hOAT3, mediate the transport of 1-SMP into renal cells, potentially contributing to kidney cell damage. []

Q9: How do researchers monitor 1-Methylpyrene metabolism and DNA adduct formation?

A9: Sensitive analytical techniques, such as isotope-dilution LC-MS/MS and 32P-postlabeling, are employed to quantify specific 1-Methylpyrene metabolites (like 1-HMP and 1-SMP) and DNA adducts in biological samples. [, ]

Q10: Is there evidence that 1-Methylpyrene biodegradation leads to more toxic compounds?

A10: Yes, research suggests that initial biotransformation of 1-Methylpyrene by bacteria like Sphingobium quisquiliarum can result in metabolites that are more toxic than the parent compound, potentially due to increased solubility or inherent toxicity of the metabolites. []

Q11: What is the primary metabolic pathway observed in the bacterial degradation of 1-Methylpyrene?

A11: Studies point to mono-oxidation of the methyl group as the main metabolic route for 1-Methylpyrene degradation by Sphingobium quisquiliarum. []

Q12: Have computational methods been used to study the behavior of 1-Methylpyrene?

A12: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the dissociation pathways and spectral properties of the 1-Methylpyrene cation, particularly in the context of astrochemistry. [, , ]

Q13: How does the structure of 1-Methylpyrene affect its interactions with cytochrome P450 enzymes?

A13: The methyl group in 1-Methylpyrene plays a crucial role in its binding orientation within the active site of CYP enzymes, like CYP2E1. Molecular docking and molecular dynamics simulations suggest that phenylalanine residues in the active site interact with 1-Methylpyrene and influence its binding affinity and metabolic fate. []

Q14: Has 1-Methylpyrene been explored for material science applications?

A14: Yes, derivatives of 1-Methylpyrene have been incorporated into supramolecular structures, like those involving polyhedral oligomeric silsesquioxanes (POSS), for potential applications in blue-light electroluminescent materials. []

Q15: Are there any findings on the impact of 1-Methylpyrene on the carbonization process?

A15: Research indicates that the presence of a methyl group, as in 1-Methylpyrene, can influence the carbonization process and the structure of the resulting coke. For instance, 1-Methylpyrene was observed to yield coke with a partially needle-like structure. []

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